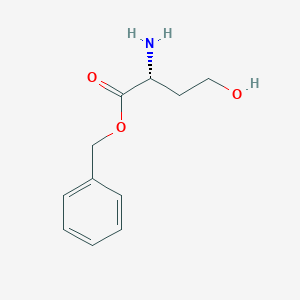

Benzyl D-homoserinate

説明

Benzyl D-homoserinate is the benzyl ester derivative of D-homoserine, a non-proteinogenic amino acid with the molecular formula C₄H₉NO₃ . D-homoserine itself is characterized by an additional methylene group (-CH₂-) compared to L-serine, altering its stereochemical and biochemical properties. The ester is synthesized via standard esterification protocols, typically involving benzyl alcohol and D-homoserine under acidic or enzymatic catalysis.

Key properties of D-homoserine (CAS 6027-21-0) include its role as a metabolic intermediate in microbial pathways and its use in studying enzyme specificity . Benzyl D-homoserinate retains the chiral center of D-homoserine, which may influence its biological activity and interactions with enzymes or receptors.

特性

分子式 |

C11H15NO3 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

benzyl (2R)-2-amino-4-hydroxybutanoate |

InChI |

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-/m1/s1 |

InChIキー |

PIICDTONQLAGTM-SNVBAGLBSA-N |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCO)N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(CCO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Benzyl D-homoserinate can be synthesized through several methods. One common approach involves the esterification of D-homoserine with benzyl alcohol in the presence of a suitable catalyst. For instance, a mixture of Boc (D)-homoserine, benzyl bromide, and potassium carbonate in dimethylformamide (DMF) can be stirred overnight to yield the desired product .

Industrial Production Methods: Industrial production of Benzyl D-homoserinate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

化学反応の分析

Types of Reactions: Benzyl D-homoserinate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

科学的研究の応用

Benzyl D-homoserinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of Benzyl D-homoserinate involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the homoserine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Key Observations :

- Solubility : Benzyl D-homoserinate shares low aqueous solubility with other benzyl esters, a trait attributed to the hydrophobic benzyl group .

- Stability : Its moderate hydrolysis rate under physiological conditions (pH 7.4) contrasts with the acid-labile nature of Benzyl L-serinate, suggesting differences in ester bond reactivity .

Metabolic and Toxicological Profiles

Benzyl esters are typically metabolized via esterase-mediated hydrolysis to release benzyl alcohol and the parent acid. For example:

- Benzyl alcohol (CAS 100-51-6) is metabolized to benzoic acid, conjugated with glycine, and excreted as hippuric acid . Chronic exposure to benzyl alcohol is associated with neurotoxicity and respiratory irritation in rodents .

- Benzyl D-homoserinate is expected to follow a similar metabolic pathway, releasing D-homoserine and benzyl alcohol. However, the toxicity profile may differ due to the unique stereochemistry of D-homoserine, which could affect its interaction with mammalian enzymes .

In contrast, Benzyl benzoate (widely used as a preservative) exhibits low acute toxicity but may cause allergic reactions in sensitive individuals .

Research Findings and Gaps

- Synthetic Utility : Benzyl D-homoserinate’s synthesis and purification methods are less documented compared to Benzyl L-serinate, highlighting a need for optimized protocols .

- Biological Activity: Limited data exist on the pharmacokinetics and receptor interactions of D-homoserine derivatives, warranting further study.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzyl D-homoserinate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves protection of the homoserine hydroxyl group using benzyl groups, followed by activation (e.g., imidate formation) and coupling reactions. For example, Boc-protected D-homoserine derivatives can undergo benzylation under anhydrous conditions with catalysts like DMAP . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .

Q. What analytical techniques are most reliable for characterizing Benzyl D-homoserinate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) resolves benzyl protons (δ 7.3–7.4 ppm) and homoserine backbone signals (e.g., α-proton at δ 4.1–4.3 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+Na]⁺ peak).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing Benzyl D-homoserinate derivatives under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Compare trifluoroacetic acid (TFA), HATU, or enzymatic catalysts for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) vs. non-polar solvents (toluene) may influence stereoselectivity .

- Kinetic Modeling : Use time-course experiments to monitor conversion rates (e.g., via HPLC) and fit data to first-order kinetic models .

Example data table:

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| HATU | DMF | 78 | 97 | |

| TFA | DCM | 65 | 92 |

Q. How should contradictory data on the solubility of Benzyl D-homoserinate in aqueous systems be resolved?

- Methodological Answer : Discrepancies may arise from differences in pH, temperature, or salt concentrations. A stepwise approach includes:

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., PBS buffer pH 7.4, 25°C).

- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or micelle formation, which may obscure solubility measurements .

- Computational Modeling : Predict logP values via software (e.g., ChemAxon) to correlate with experimental solubility trends .

Q. What strategies are effective for analyzing enantiomeric purity of Benzyl D-homoserinate in complex mixtures?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve D/L enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with authentic D-homoserinate standards to confirm configuration.

- Derivatization : Convert the compound to a diastereomeric pair via reaction with a chiral auxiliary (e.g., Mosher’s acid) for NMR analysis .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for Benzyl D-homoserinate synthesis to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Methods : Specify molar ratios, reaction times, and purification steps. For example, "Benzylation was performed with 1.2 eq benzyl bromide, 1.5 eq K₂CO₃, in DMF at 60°C for 12 h" .

- Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files .

Q. What are best practices for troubleshooting failed coupling reactions involving Benzyl D-homoserinate?

- Methodological Answer :

- Diagnostic Tests :

Activation Check : Confirm imidate or mixed anhydride formation via FT-IR (e.g., C=O stretch at 1740 cm⁻¹) .

Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., dipeptide vs. mono-ester).

- Alternative Approaches : Switch to microwave-assisted synthesis for higher efficiency or employ enzyme-mediated coupling to avoid racemization .

Safety and Toxicity

Q. What safety precautions are critical when handling Benzyl D-homoserinate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., bicarbonate treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。